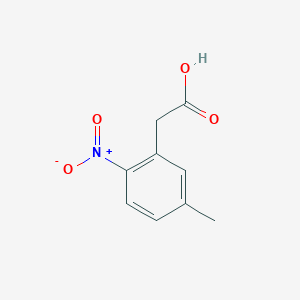
2-(5-Methyl-2-nitrophenyl)acetic acid
Übersicht
Beschreibung
“2-(5-Methyl-2-nitrophenyl)acetic acid” is a C-nitro compound and a member of phenylacetic acids . It is functionally related to nitrobenzene and phenylacetic acid .
Synthesis Analysis
There are several methods for the synthesis of “2-(5-Methyl-2-nitrophenyl)acetic acid”. One method involves the reaction of α,β-ethylenic ketones having a leaving group with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .
Molecular Structure Analysis
The molecular formula of “2-(5-Methyl-2-nitrophenyl)acetic acid” is C9H9NO4 . The structure of this compound can be represented as CC1=CC(=C(C=C1)N+[O-])CC(=O)O .
Chemical Reactions Analysis
The solubility of “2-(5-Methyl-2-nitrophenyl)acetic acid” has been studied in six pure solvents (methanol, ethanol, ethyl acetate, acetic acid, acetone, and DMSO) at different temperatures within a range of 292.15 to 334.15 K. It has also been studied in four organic (methanol, ethanol, acetone, DMSO) aqueous binary mixtures at different solvent compositions and a temperature of 301.15 K .
Physical And Chemical Properties Analysis
“2-(5-Methyl-2-nitrophenyl)acetic acid” appears as a beige crystalline substance . The melting point ranges from 137 to 140 °C .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its nitro group can be selectively reduced to an amine, providing a versatile intermediate for further chemical transformations .
Analytical Chemistry
As an analytical standard, 2-(5-Methyl-2-nitrophenyl)acetic acid is used to calibrate instruments and validate analytical methods. It can serve as an internal standard due to its stability and well-defined properties .
Eigenschaften
IUPAC Name |
2-(5-methyl-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYNOGBJGWWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563492 | |
| Record name | (5-Methyl-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-nitrophenyl)acetic acid | |
CAS RN |
37777-81-4 | |
| Record name | 5-Methyl-2-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
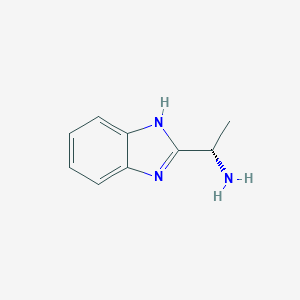

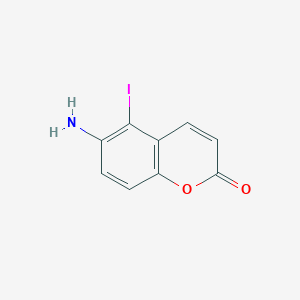
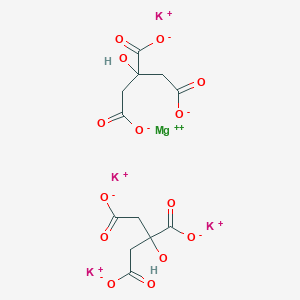

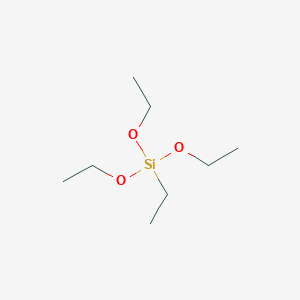
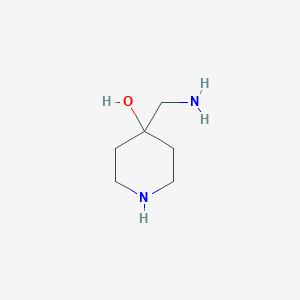
![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)




